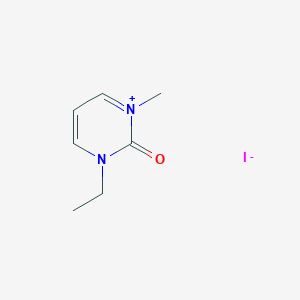
3-Ethyl-1-methyl-2-oxo-2,3-dihydropyrimidin-1-ium iodide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Ethyl-1-methyl-2-oxo-2,3-dihydropyrimidin-1-ium iodide is a heterocyclic compound belonging to the dihydropyrimidinone family. These compounds are known for their significant biological activities and have been widely utilized in pharmaceutical applications . The structure of this compound includes a pyrimidine ring, which is a six-membered ring containing two nitrogen atoms at positions 1 and 3.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of dihydropyrimidinones, including 3-Ethyl-1-methyl-2-oxo-2,3-dihydropyrimidin-1-ium iodide, can be efficiently achieved through the Biginelli reaction. This is a three-component, one-pot condensation reaction involving an aldehyde, a β-ketoester, and urea under acidic conditions . Various catalysts such as Lewis acids, silica-supported solid acids, and Ziegler–Natta catalysts have been employed to improve the yield and reaction times .
Industrial Production Methods
Industrial production of dihydropyrimidinones often involves solvent-free conditions to enhance the efficiency and reduce environmental impact. For instance, the use of Montmorillonite-KSF as a reusable and heterogeneous catalyst has been reported to provide a green and cost-effective approach .
化学反応の分析
Types of Reactions
3-Ethyl-1-methyl-2-oxo-2,3-dihydropyrimidin-1-ium iodide undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the conversion of the dihydropyrimidinone ring to its corresponding oxidized form.
Reduction: Reduction reactions can lead to the formation of dihydropyrimidine derivatives.
Substitution: Substitution reactions, especially nucleophilic substitutions, are common for modifying the functional groups on the pyrimidine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols . The reactions are often carried out under mild conditions to preserve the integrity of the pyrimidine ring.
Major Products
The major products formed from these reactions include various substituted dihydropyrimidinones, which can exhibit enhanced biological activities .
科学的研究の応用
3-Ethyl-1-methyl-2-oxo-2,3-dihydropyrimidin-1-ium iodide has been extensively studied for its applications in various fields:
Chemistry: It serves as a key intermediate in the synthesis of more complex heterocyclic compounds.
Medicine: It has potential therapeutic applications, particularly in the development of new anticancer drugs.
Industry: The compound is used in the production of pharmaceuticals and as a catalyst in organic synthesis.
作用機序
The mechanism by which 3-Ethyl-1-methyl-2-oxo-2,3-dihydropyrimidin-1-ium iodide exerts its effects involves interaction with various molecular targets and pathways. For instance, it has been found to inhibit the motor activity of the mitotic kinesin Eg5, a protein required for spindle bipolarity during cell division
類似化合物との比較
Similar Compounds
Similar compounds include other dihydropyrimidinones such as:
Uniqueness
What sets 3-Ethyl-1-methyl-2-oxo-2,3-dihydropyrimidin-1-ium iodide apart is its unique substitution pattern on the pyrimidine ring, which contributes to its distinct biological activities and potential therapeutic applications .
特性
CAS番号 |
54424-36-1 |
|---|---|
分子式 |
C7H11IN2O |
分子量 |
266.08 g/mol |
IUPAC名 |
1-ethyl-3-methylpyrimidin-3-ium-2-one;iodide |
InChI |
InChI=1S/C7H11N2O.HI/c1-3-9-6-4-5-8(2)7(9)10;/h4-6H,3H2,1-2H3;1H/q+1;/p-1 |
InChIキー |
MXJHKFNHMFNFMD-UHFFFAOYSA-M |
正規SMILES |
CCN1C=CC=[N+](C1=O)C.[I-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


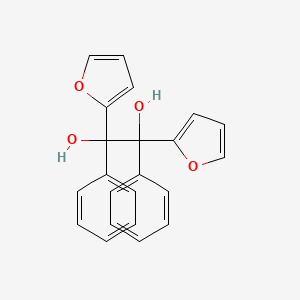
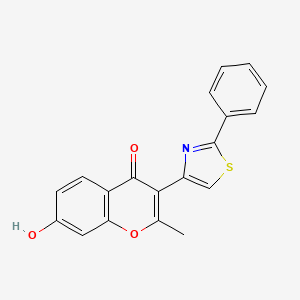

![Benzoic acid, 4-(hexyloxy)-, 4-[(4-butyl-2-cyanophenoxy)carbonyl]phenyl ester](/img/structure/B14648282.png)
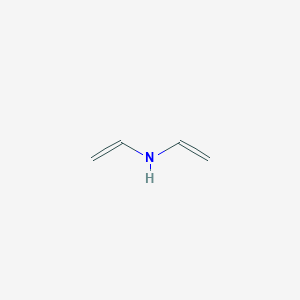

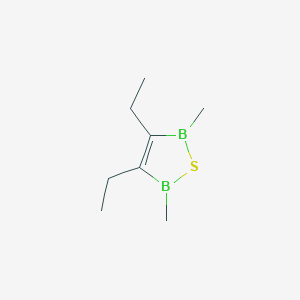
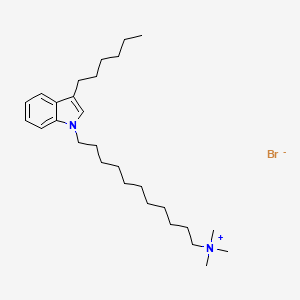
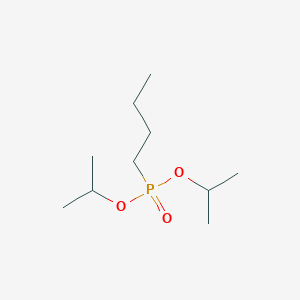

![Ethyl 3-[(E)-(hydrazinylmethylidene)amino]benzoate](/img/structure/B14648315.png)

![N-Methyl-N'-{4-[4-(trifluoromethyl)phenoxy]phenyl}urea](/img/structure/B14648327.png)

